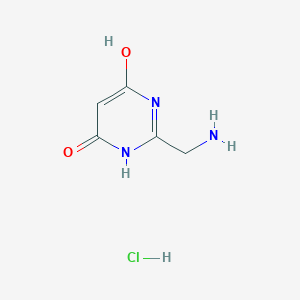
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative with the chemical formula C5H8N2O2.HCl. The compound is known for its pharmacological properties, making it a valuable tool in the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a compound that shares structural similarities with various pyrimidine derivatives. Research has detailed synthesis methods for related compounds, offering insights into potential approaches for synthesizing 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride. For instance, a novel method for the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines was developed, showcasing a one-step process involving the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. Some of these synthesized compounds exhibited significant anti-bacterial activity against gram-positive and gram-negative bacteria, indicating their potential in pharmaceutical applications (Deshmukh et al., 2009).
Structural and Molecular Analysis
Detailed investigations into the molecular structure and properties of pyrimidine derivatives provide valuable insights. For example, the study of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine via X-ray methods revealed the planar nature of their six-membered rings, characterized by significant double-bond character in the C—C and C—N bonds. The structure of these molecules is influenced by van der Waals forces between adjacent chlorine atoms and a network of hydrogen bonds, crucial for their stability and interactions (Clews & Cochran, 1948).
Biological Activity and Applications
Antitumor and Antiviral Properties
Some pyrimidine derivatives exhibit significant biological activity, making them potential candidates for drug development. For example, compounds synthesized from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one showed considerable in vitro cytotoxic activity against cancer cell lines. The molecular docking results suggest that hydrogen bonding interactions in the binding pocket may contribute to the cytotoxic effects, revealing the compounds' potential as anticancer agents (Toan et al., 2020). Additionally, certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrated potent growth inhibition against human tumor cells, indicating their promise as antitumor agents (Deng et al., 2009).
Antimicrobial Activity
Pyrimidine derivatives also exhibit antimicrobial properties. A study synthesized a variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines and evaluated their antimicrobial activity. Some compounds demonstrated significant activity, suggesting their potential use in combating microbial infections (Srinath et al., 2011).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-2-3-7-4(9)1-5(10)8-3;/h1H,2,6H2,(H2,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQIAPYYRTGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

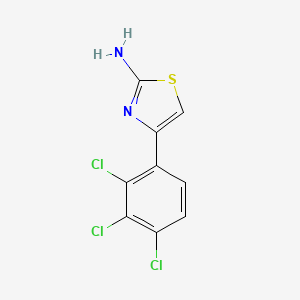
![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)
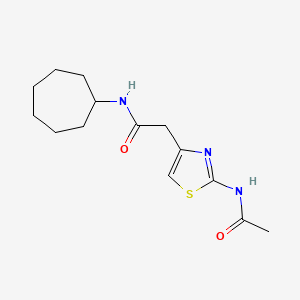
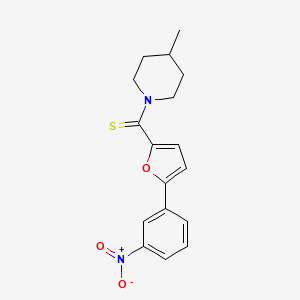
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)



![N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644416.png)
![[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate](/img/structure/B2644417.png)
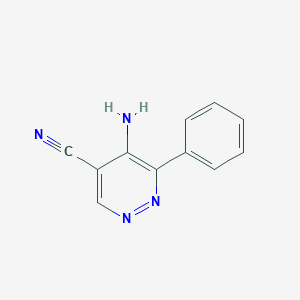
![N-(cyanomethyl)-6-(4-fluorophenyl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2644421.png)
![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)